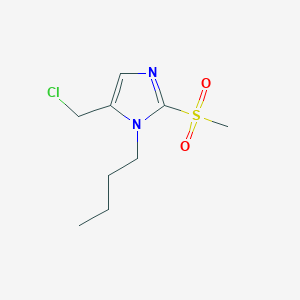
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole, also known as BMIMCl, is an organosulfonium salt with a wide range of applications in scientific research. It is a colorless, odorless crystalline solid with a melting point of 116-118°C and a boiling point of 158-160°C. BMIMCl is highly soluble in polar solvents such as water, ethanol, and methanol. It is used as a solvent in a variety of chemical reactions and has the potential to act as a catalyst in certain reactions.
Aplicaciones Científicas De Investigación
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is widely used in scientific research as a solvent and catalyst in a variety of chemical reactions. It has been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used in the synthesis of metal-organic framework materials, which have potential applications in gas storage and separation. 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is also used in the synthesis of metal nanoparticles for use in medical imaging and drug delivery.
Mecanismo De Acción
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole acts as a Lewis acid and is able to form strong hydrogen bonds with other molecules. This allows it to act as a catalyst in certain reactions, allowing them to proceed more quickly than they would otherwise. 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole also acts as a solvent, allowing molecules to dissolve in it and increasing the rate of reaction.
Biochemical and Physiological Effects
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is considered to be non-toxic, and is generally considered to be safe for use in laboratory experiments. However, it should be handled with caution, as it is flammable and can cause irritation if it comes into contact with the skin or eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is its low toxicity and high solubility in polar solvents. This makes it an ideal solvent for a variety of reactions, and it can also act as a catalyst, allowing reactions to proceed faster than they would otherwise. The main limitation of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is its flammability, which means it should be handled with caution.
Direcciones Futuras
There are several potential future directions for the use of 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole in scientific research. It could be used to synthesize new materials for use in gas storage and separation, as well as in medical imaging and drug delivery. It could also be used to synthesize metal nanoparticles for use in catalysis or as a contrast agent in medical imaging. Additionally, 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole could be used to synthesize new pharmaceuticals and polymers with unique properties. Finally, 1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole could be used to develop new catalysts for use in a variety of chemical reactions.
Métodos De Síntesis
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole is synthesized through a reaction between 1-butyl-1H-imidazole and chloromethanesulfonyl chloride. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and an organic solvent, such as dichloromethane. The reaction is exothermic and proceeds quickly, forming a yellowish-brown solution. The solution is then filtered and the product is isolated in the form of a white crystalline solid.
Propiedades
IUPAC Name |
1-butyl-5-(chloromethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2S/c1-3-4-5-12-8(6-10)7-11-9(12)15(2,13)14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYAGZOHYJUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-5-(chloromethyl)-2-methanesulfonyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
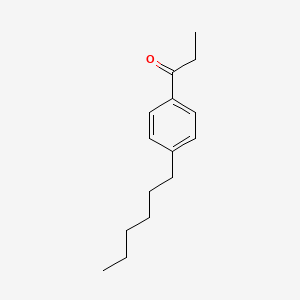
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
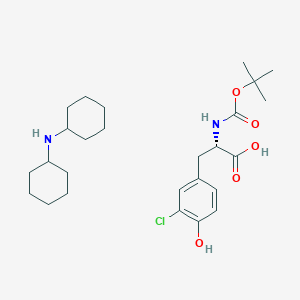




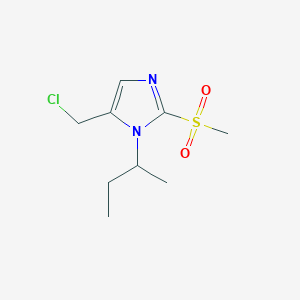
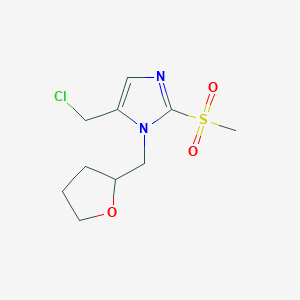
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}dimethylamine](/img/structure/B6339916.png)
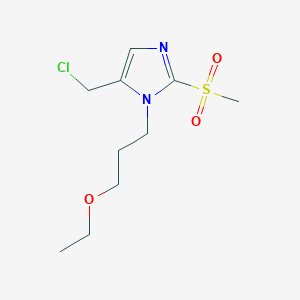

![{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine](/img/structure/B6339931.png)